GPR35 Receptor Agonism: Distinct Potency Profile of 2-(3,5-Dimethylphenyl)-2-pentanol vs. In-Class Analogs
2-(3,5-Dimethylphenyl)-2-pentanol demonstrates significantly higher potency as a GPR35 agonist compared to its shorter-chain analog 2-(3,5-dimethylphenyl)-2-butanol. In beta-arrestin recruitment assays, the target compound exhibits an EC50 of 347 nM, whereas the C12 analog shows a substantially weaker EC50 of 17,600 nM, representing a greater than 50-fold difference in potency [1][2]. This pronounced difference underscores the critical role of the C5 chain length in achieving optimal receptor interaction.
| Evidence Dimension | GPR35 receptor agonism (beta-arrestin recruitment) |
|---|---|
| Target Compound Data | EC50 = 347 nM |
| Comparator Or Baseline | 2-(3,5-Dimethylphenyl)-2-butanol: EC50 = 17,600 nM |
| Quantified Difference | >50-fold higher potency for target compound |
| Conditions | Human GPR35 expressed in CHO cells, beta-galactosidase reporter gene assay |
Why This Matters
For researchers investigating GPR35 as a therapeutic target for inflammatory bowel disease or metabolic disorders, the superior potency of 2-(3,5-dimethylphenyl)-2-pentanol makes it a more valuable tool compound for achieving robust receptor activation at lower, more physiologically relevant concentrations.
- [1] BindingDB. BDBM50436009 / CHEMBL2392157. Agonist activity at human GPR35 expressed in CHO cells assessed as induction of beta-arrestin recruitment after 90 mins by beta-galactosidase reporter assay. View Source
- [2] BindingDB. BDBM50385237 / CHEMBL2037463. Agonist activity at GPR35 in human U20S cells expressing beta-lactamase and Gal4-VP16 transcription factor assessed as beta arrestin translocation. View Source
